molecular formula C30H30N2O3S B425798 N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide CAS No. 664319-88-4

N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide

Katalognummer: B425798
CAS-Nummer: 664319-88-4
Molekulargewicht: 498.6g/mol
InChI-Schlüssel: YTQRLERBLHOYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzenesulfonyl group, an anilino group, and a diethylphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

664319-88-4

Molekularformel

C30H30N2O3S

Molekulargewicht

498.6g/mol

IUPAC-Name

4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2,6-diethylphenyl)benzamide

InChI

InChI=1S/C30H30N2O3S/c1-3-24-12-11-13-25(4-2)29(24)31-30(33)26-20-18-23(19-21-26)22-32(27-14-7-5-8-15-27)36(34,35)28-16-9-6-10-17-28/h5-21H,3-4,22H2,1-2H3,(H,31,33)

InChI-Schlüssel

YTQRLERBLHOYPW-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide typically involves multiple steps:

    Formation of the benzenesulfonyl aniline intermediate: This step involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine.

    Formation of the benzamide core: The intermediate is then reacted with 2,6-diethylphenylamine to form the benzamide core.

    Final coupling reaction: The final step involves the coupling of the benzamide core with the benzenesulfonyl aniline intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide
  • N-methylbenzamide
  • N,N-dimethylbenzamide

Uniqueness

N-(2,6-diethylphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.